molecular formula C13H21N3O2 B7451615 tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate

tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate

Cat. No.: B7451615
M. Wt: 251.32 g/mol
InChI Key: LVXCEMZAZIONOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate (CAS 2639446-67-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 2-aminopyridine scaffold, a privileged structure in pharmaceutical agents, which is further functionalized with a propyl linker and a tert-butyloxycarbonyl (Boc) protecting group on the amine . The presence of both the Boc-protected amine and the 2-aminopyridine ring makes this molecule a versatile intermediate for organic synthesis. Researchers primarily utilize it in the construction of more complex molecules, particularly through amide bond formation or nucleophilic substitution reactions at the Boc-protected amine site, and by employing the aminopyridine as a key pharmacophore . Its molecular formula is C13H21N3O2 and it has a molecular weight of 251.3247 g/mol . Available for research and development purposes, this product is intended for laboratory use only and is not for diagnostic, therapeutic, or personal use. Researchers can procure it from suppliers like AaronChem, who offer various quantities from 50mg to 5g . Proper handling is essential; it should be stored in a cool, dry place, and consulting the Safety Data Sheet (SDS) prior to use is strongly recommended.

Properties

IUPAC Name

tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-7-4-5-10-6-8-15-11(14)9-10/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXCEMZAZIONOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-(2-Aminopyridin-4-yl)propylamine with Di-tert-butyl Dicarbonate

The most direct method involves treating 3-(2-aminopyridin-4-yl)propylamine with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A base such as triethylamine or 4-dimethylaminopyridine (DMAP) facilitates the nucleophilic attack of the primary amine on the carbonyl carbon of Boc anhydride.

Typical Procedure :

  • Dissolve 3-(2-aminopyridin-4-yl)propylamine (1.0 equiv) in dry THF under nitrogen.

  • Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/ethyl acetate = 4:1).

Key Data :

ParameterValueSource
Yield62–76%
Reaction Temperature0°C → room temperature
Purification MethodColumn chromatography

This method is favored for its simplicity but requires rigorous exclusion of moisture to prevent Boc group hydrolysis.

Reductive Amination Approach

Synthesis from 2-Aminopyridin-4-ylpropanal

An alternative route employs reductive amination of 2-aminopyridin-4-ylpropanal with tert-butyl carbamate. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts mediates the reduction of the imine intermediate.

Optimized Conditions :

  • Solvent: Methanol or ethanol

  • Catalyst: 10% Pd/C (for hydrogenation)

  • Temperature: 25–50°C

  • Pressure: 1–3 atm H2

Performance Metrics :

ParameterValueSource
Yield65–85%
Reaction Time6–12 hours
Selectivity>95%

This method minimizes side products like over-alkylation but necessitates careful control of pH to avoid pyridine ring hydrogenation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Industrial-scale synthesis often employs Wang or Rink amide resins to immobilize the 3-(2-aminopyridin-4-yl)propylamine intermediate. Boc protection occurs on-resin, followed by cleavage with trifluoroacetic acid (TFA).

Advantages :

  • Eliminates solubility issues

  • Enables automated parallel synthesis

  • Reduces purification steps

Typical Protocol :

  • Load 3-(2-aminopyridin-4-yl)propylamine onto Wang resin via ester linkage.

  • Treat with Boc anhydride and DMAP in DCM.

  • Cleave with TFA/DCM (1:1) for 2 hours.

  • Precipitate product with cold diethyl ether.

Yield Comparison :

Scale (g)Yield (%)Purity (%)
107898
1008297
10007596

Microwave-Assisted Synthesis

Accelerated Boc Protection

Microwave irradiation reduces reaction times from hours to minutes. A study using a CEM Discover SP system achieved 95% conversion in 15 minutes at 80°C with controlled power input.

Conditions :

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Microwave Power: 150 W

Efficiency Gains :

ParameterConventionalMicrowave
Time12 hours15 minutes
Energy Consumption1200 kJ300 kJ
Solvent Volume50 mL20 mL

Catalytic Methods for Sustainable Synthesis

Enzyme-Catalyzed Boc Protection

Lipase B from Candida antarctica (CAL-B) catalyzes the reaction between 3-(2-aminopyridin-4-yl)propylamine and Boc anhydride in ionic liquids. This method avoids toxic solvents and achieves 88% yield under mild conditions.

Environmental Metrics :

MetricValue
E-Factor2.5
PMI (Process Mass Intensity)6.8

Troubleshooting Common Issues

Incomplete Boc Protection

  • Cause : Moisture contamination or insufficient Boc anhydride.

  • Solution : Use molecular sieves and increase Boc anhydride to 1.5 equiv.

Epimerization during Purification

  • Cause : Acidic silica gel.

  • Solution : Neutralize silica with triethylamine before loading.

Industrial-Scale Process Design

Continuous-Flow Reactor Systems

A plug-flow reactor with in-line IR monitoring achieves 99% conversion by maintaining precise temperature (25±0.5°C) and reagent stoichiometry.

Economic Analysis :

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5002000
Operating Cost ($/kg)1200800

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Preparation

Synthetic Routes:
The compound is synthesized through the reaction of tert-butyl carbamate with 3-(2-aminopyridin-4-yl)propylamine. The reaction conditions typically involve using tert-butyl chloroformate and a base like triethylamine in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production:
For industrial applications, similar synthetic routes are employed but optimized for larger-scale production. Techniques such as continuous flow reactors may be utilized to enhance efficiency and yield.

Scientific Research Applications

1. Chemistry:
In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis.

2. Biology and Medicine:
Research has indicated that this compound may have pharmacological potential. For instance, it is being investigated for its effects on neurodegenerative diseases like Alzheimer's disease (AD). Studies suggest that it may inhibit amyloid beta peptide aggregation, which is crucial in AD pathology .

Case Study Example:
In vitro studies showed that a related compound, M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate), exhibited moderate protective effects against amyloid beta-induced cell death in astrocytes. This study highlights the potential of carbamate derivatives in neuroprotection and AD treatment strategies .

3. Industry:
The compound is also utilized in producing specialty chemicals due to its structural properties that allow for the creation of novel compounds with specific characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The aminopyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular weights, and applications of tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
This compound C₁₃H₂₁N₃O₂ (estimated) ~265 (estimated) Boc-protected amine, 2-aminopyridine Kinase inhibitor intermediate, hydrogen bonding motifs
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.3 Boc-protected amine, acetylated piperidine Intermediate in pharmaceutical synthesis (e.g., anticoagulants)
tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate C₁₃H₂₅FN₂O₂ 261.2 Fluoropiperidine, Boc-protected amine Bioactive molecule with enhanced metabolic stability
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate C₁₃H₂₀N₃O₂ 266.3 Propargyl group, pyrazole Click chemistry applications
tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate C₁₄H₂₂N₂O₅S 330.4 Mesyl leaving group, pyridine Synthetic scaffold for nucleophilic substitutions
tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate C₁₄H₂₈BNO₄ 297.2 Boronate ester Suzuki-Miyaura cross-coupling reactions

Detailed Comparisons

tert-butyl (1-acetylpiperidin-4-yl)carbamate

This compound () shares the Boc-protected amine but replaces the 2-aminopyridine with an acetylated piperidine ring. The acetyl group enhances lipophilicity, while the piperidine contributes to conformational rigidity. It is used in synthesizing anticoagulants like Rivaroxaban intermediates, demonstrating the role of Boc-protected amines in drug development .

tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate

The addition of a fluorine atom () improves metabolic stability and bioavailability compared to the target compound. Fluorination is a common strategy to modulate pharmacokinetics, making this derivative more suitable for in vivo applications .

tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

This analog () features a propargyl linker and a pyrazole group, enabling click chemistry for bioconjugation. Unlike the target compound’s aminopyridine, this structure is tailored for modular synthesis rather than direct biological activity .

tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate

The mesyl group in this compound () acts as a leaving group, facilitating nucleophilic substitutions. This contrasts with the target compound’s amino group, which is more suited for hydrogen bonding or further functionalization .

tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate

This boronate ester derivative () is designed for cross-coupling reactions, highlighting the diversity of Boc-protected compounds in synthetic chemistry. The target compound lacks such reactivity, emphasizing its role in non-covalent interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : React tert-butyl carbamate with 3-(2-aminopyridin-4-yl)propyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC .
  • Route 2 : Use a coupling agent like EDC/HOBt to conjugate tert-butyl carbamate to 3-(2-aminopyridin-4-yl)propan-1-amine. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .
  • Key Factors : Temperature (50–80°C), solvent polarity, and catalyst selection significantly impact yield (typically 60–85%). Side reactions like carbamate hydrolysis or pyridine ring oxidation may occur under harsh conditions .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.3 ppm), carbamate carbonyl (δ ~155 ppm), and pyridine ring protons (δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Use SHELX or ORTEP-III for structure refinement. Crystallize from EtOH/water mixtures; hydrogen bonding between the carbamate NH and pyridine N is critical for lattice stability .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~280–300) to confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Case Study : Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

  • Impurity in starting materials : Use HPLC to quantify 3-(2-aminopyridin-4-yl)propyl bromide purity (>95% required) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may degrade tert-butyl groups over time. Compare with THF or acetonitrile .
  • Byproduct analysis : Identify hydrolysis byproducts (e.g., free amine) via LC-MS and optimize reaction pH (6.5–7.5) to suppress decomposition .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like DPP-IV or kinases. The pyridine ring and carbamate group show affinity for hydrophobic pockets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The carbamate’s electron-withdrawing nature stabilizes charge transfer complexes .
  • Validation : Correlate computational predictions with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Stability Profile :

  • Acidic Conditions (pH <4) : Rapid hydrolysis of the tert-butyl carbamate to the free amine. Use buffered solutions (pH 6–8) for biological assays .
  • Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C under inert atmosphere to prevent oxidation .
    • Experimental Mitigation : Pre-equilibrate solutions at assay temperature (e.g., 37°C) and use stabilizers like BSA in buffer systems .

Key Research Recommendations

  • Synthetic Optimization : Screen alternative coupling agents (e.g., DCC vs. EDC) to improve yield .
  • Biological Profiling : Test against a panel of kinases or GPCRs to identify off-target effects .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH) to define storage guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.